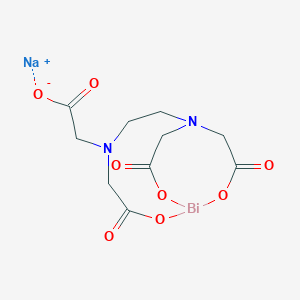![molecular formula C6H9N5O B13123818 5,8-Diamino-2,3-dihydroimidazo[1,2-c]pyrimidin-7(1H)-one](/img/structure/B13123818.png)
5,8-Diamino-2,3-dihydroimidazo[1,2-c]pyrimidin-7(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Diamino-2,3-dihydroimidazo[1,2-c]pyrimidin-7(1H)-one is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound belongs to the class of imidazo[1,2-c]pyrimidines, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Diamino-2,3-dihydroimidazo[1,2-c]pyrimidin-7(1H)-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the condensation of appropriate diamines with formamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as phosphorus oxychloride, which facilitates the cyclization process to form the imidazo[1,2-c]pyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction parameters. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5,8-Diamino-2,3-dihydroimidazo[1,2-c]pyrimidin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-c]pyrimidines.
Scientific Research Applications
5,8-Diamino-2,3-dihydroimidazo[1,2-c]pyrimidin-7(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,8-Diamino-2,3-dihydroimidazo[1,2-c]pyrimidin-7(1H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as a dual inhibitor of phosphatidylinositol 3-kinase and histone deacetylase, it can induce multiple epigenetic modifications that affect signaling networks, leading to the inhibition of cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline: Known for its dual inhibition of phosphatidylinositol 3-kinase and histone deacetylase.
Imidazo[1,2-a]pyrimidine: Widely studied for its diverse biological activities and synthetic versatility.
Uniqueness
5,8-Diamino-2,3-dihydroimidazo[1,2-c]pyrimidin-7(1H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual inhibitory activity against key enzymes involved in cancer progression makes it a promising candidate for further drug development .
Properties
Molecular Formula |
C6H9N5O |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
5,8-diamino-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-7-one |
InChI |
InChI=1S/C6H9N5O/c7-3-4-9-1-2-11(4)6(8)10-5(3)12/h9H,1-2,7H2,(H2,8,10,12) |
InChI Key |
YICDUHVLNMTZIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C(=O)N=C2N)N)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)






![1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13123759.png)
![tert-butyl (1S,4R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13123764.png)




